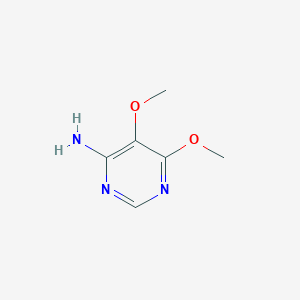

5,6-Dimethoxypyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYHDGNNFIOYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198230 | |

| Record name | 5,6-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-45-1 | |

| Record name | 4-Amino-5,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5,6-Dimethoxypyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this compound, particularly in relation to its role as a key intermediate and impurity in the synthesis of sulfonamide drugs.

Chemical Properties and Structure

This compound is a substituted pyrimidine derivative. Its structure is characterized by a pyrimidine ring with an amine group at position 4 and two methoxy groups at positions 5 and 6.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-5,6-dimethoxypyrimidine, 5,6-Dimethoxy-4-pyrimidinamine | [1] |

| CAS Number | 5018-45-1 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Melting Point | 88-89 °C | |

| Boiling Point (Predicted) | 292.5 ± 35.0 °C | |

| pKa (Predicted) | 3.32 ± 0.10 | |

| Solubility | Soluble in DMSO and Methanol. | |

| Appearance | Off-White Solid | |

| SMILES | COC1=C(N=CN=C1OC)N | [1] |

| InChI | InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9) | [1] |

| InChIKey | OBYHDGNNFIOYSU-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine is outlined in patent DE10231496B4. The process involves the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol in the presence of a base.

Materials:

-

4-amino-6-chloro-5-methoxypyrimidine

-

Methanol

-

A suitable base (e.g., sodium methoxide)

-

Water

-

t-Butyl methyl ether

Procedure:

-

4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol and a base. This reaction is typically carried out at a temperature ranging from 20 to 100 °C.

-

Following the reaction, the methanolic solvent is either completely or partially replaced with water.

-

The resulting aqueous or aqueous-methanolic solution is then extracted with t-butyl methyl ether.

-

The final product, this compound, is crystallized from the t-butyl methyl ether extract.

Spectral Data

While ¹H NMR, ¹³C NMR, and mass spectrometry are standard techniques for the structural elucidation and purity assessment of this compound, publicly accessible spectral data is limited. Researchers are advised to acquire spectral data from commercial suppliers or through in-house experimentation.

Biological Significance and Signaling Pathways

This compound is a known impurity of Sulfadoxine, an ultra-long-acting sulfonamide. Sulfadoxine is a component of the antimalarial drug Fansidar, where it is combined with Pyrimethamine. This combination therapy is effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The therapeutic action of the Sulfadoxine-Pyrimethamine combination lies in its synergistic inhibition of the folate biosynthesis pathway in the malaria parasite. Folate is essential for the synthesis of nucleic acids and amino acids, and its depletion is lethal to the parasite.

-

Sulfadoxine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.

-

Pyrimethamine inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in one-carbon transfer reactions.

By targeting two distinct steps in this vital metabolic pathway, the combination of Sulfadoxine and Pyrimethamine provides a potent antimalarial effect.

References

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine (CAS Number: 5018-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxypyrimidin-4-amine is a substituted pyrimidine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a pyrimidine core with methoxy and amine functional groups, makes it a versatile intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and known applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 5018-45-1 | |

| Molecular Formula | C₆H₉N₃O₂ | |

| Molecular Weight | 155.15 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4-Amino-5,6-dimethoxypyrimidine | |

| Appearance | Off-White Solid | |

| Storage | 2-8°C Refrigerator |

Synthesis and Experimental Protocols

The synthesis of this compound is of significant interest due to its role as a key intermediate. While specific, detailed, and publicly available experimental protocols are limited, a patented method and general synthetic strategies for similar pyrimidine derivatives provide a framework for its preparation.

Patented Synthesis Method

A process for preparing high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine has been described in a patent. The key steps involve the reaction of a chloropyrimidine precursor with methanol, followed by extraction and crystallization.

Experimental Protocol:

-

Reaction: 4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol and a base at a temperature ranging from 20 to 100 °C.

-

Solvent Exchange: The methanolic solvent is then partially or completely replaced with water.

-

Extraction: The resulting aqueous or aqueous-methanolic solution is extracted with tert-butyl methyl ether.

-

Crystallization: The extracted product is then crystallized from tert-butyl methyl ether to yield high-purity 4-amino-5,6-dimethoxypyrimidine.

Spectral Data

| Spectroscopy Type | Observed Data/Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons, the aromatic proton on the pyrimidine ring, and the amine protons are expected. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the methoxy groups are anticipated. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine group, C-O stretching of the methoxy groups, and C=N and C=C stretching of the pyrimidine ring would be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 155.15 g/mol is expected. |

Biological Activity and Applications

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Role in Drug Synthesis

This compound is a key precursor in the synthesis of sulfadoxine , an ultra-long-acting sulfonamide. Sulfadoxine is often used in combination with pyrimethamine for the treatment and prevention of malaria. The pyrimidine moiety of this compound is a core component of the final drug structure.

General Biological Activities of Pyrimidine Derivatives

The pyrimidine scaffold is a common feature in a wide range of biologically active compounds. Derivatives of pyrimidine have been shown to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial: As seen in sulfonamides.

-

Anticancer: As antimetabolites that interfere with nucleic acid synthesis.

-

Antiviral: As nucleoside analogs that inhibit viral replication.

-

Anti-inflammatory: By modulating various inflammatory pathways.

While this compound itself is not typically used as a therapeutic agent, its incorporation into larger molecules is a key strategy for the development of new drugs with these and other activities.

Caption: General workflow for the synthesis and application of this compound.

Safety and Toxicology

Specific toxicological data for this compound is limited in publicly available literature. As with any chemical intermediate, it should be handled with appropriate safety precautions in a laboratory setting. General guidelines include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Given that aromatic amines as a class can have genotoxic potential, it is prudent to handle this compound with care, although no specific genotoxicity data for this compound was found.

Conclusion

This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of antimalarial drugs. While detailed information on its direct biological activity and toxicology is not extensive, its importance as a synthetic building block is well-established. Further research into the direct biological effects of this and similar pyrimidine derivatives could open new avenues for drug discovery. This guide provides a foundational resource for researchers and developers working with this compound, summarizing its key technical aspects and highlighting its potential in the development of novel therapeutics.

An In-depth Technical Guide to 4-Amino-5,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dimethoxypyrimidine is an organic compound featuring a pyrimidine core, which is a foundational structure in various biologically significant molecules, including nucleic acids.[1] This technical guide provides a comprehensive overview of the known physical characteristics of 4-Amino-5,6-dimethoxypyrimidine, detailed experimental protocols for its synthesis, and a discussion of its potential biological significance, supported by visualizations of relevant chemical and biological processes.

Core Physical and Chemical Characteristics

4-Amino-5,6-dimethoxypyrimidine is a white to off-white crystalline solid.[1] Its chemical structure is characterized by a pyrimidine ring substituted with an amino group at position 4 and two methoxy groups at positions 5 and 6.[1] This compound is reported to be soluble in polar solvents such as water and alcohols.[1]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 5018-45-1 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

Experimental Protocols

The synthesis of 4-Amino-5,6-dimethoxypyrimidine can be achieved through various chemical pathways. Below is a detailed methodology adapted from established synthetic routes for similar pyrimidine derivatives.

Synthesis of 4-Amino-5,6-dimethoxypyrimidine

Objective: To synthesize high-purity, crystalline 4-amino-5,6-dimethoxypyrimidine.

Materials:

-

4-amino-6-chloro-5-methoxypyrimidine

-

Methanol

-

A suitable base (e.g., sodium methoxide)

-

Water

-

t-Butyl methyl ether

Procedure:

-

Reaction: 4-amino-6-chloro-5-methoxypyrimidine is reacted with methanol in the presence of a base. This reaction is typically carried out at a temperature ranging from 20 to 100 °C.

-

Solvent Exchange: The methanolic solvent is then either completely or partially replaced with water.

-

Extraction: The resulting aqueous or aqueous-methanolic solution is extracted with t-butyl methyl ether.

-

Crystallization: The final product, 4-amino-5,6-dimethoxypyrimidine, is crystallized from the t-butyl methyl ether extract.

Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-5,6-dimethoxypyrimidine.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for 4-Amino-5,6-dimethoxypyrimidine are not extensively documented, the broader class of aminopyrimidine derivatives has garnered significant interest in drug discovery, particularly in oncology. Many aminopyrimidine compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Given the structural similarities to known kinase inhibitors, it is plausible that 4-Amino-5,6-dimethoxypyrimidine could exert anti-cancer effects by targeting key signaling molecules. A hypothetical mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram showing a hypothetical signaling pathway inhibited by 4-Amino-5,6-dimethoxypyrimidine.

This guide serves as a foundational resource for professionals engaged in research and development involving 4-Amino-5,6-dimethoxypyrimidine. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

Spectroscopic Profile of 5,6-Dimethoxypyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5,6-Dimethoxypyrimidin-4-amine (CAS No. 5018-45-1). It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the general analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.

Introduction

This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and organic synthesis. The presence of both electron-donating methoxy groups and an amino group on the pyrimidine ring imparts unique chemical properties, making it a valuable intermediate for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a summary of its expected spectroscopic characteristics.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These values should be considered as predictive and are intended to aid in the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Pyrimidine C2-H |

| ~5.5 | br s | 2H | -NH₂ |

| ~4.0 | s | 3H | C6-OCH₃ |

| ~3.9 | s | 3H | C5-OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C4 |

| ~155 | C6 |

| ~145 | C2 |

| ~130 | C5 |

| ~59 | C6-OCH₃ |

| ~56 | C5-OCH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (amine) |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl) |

| 1640 - 1590 | Strong | C=N stretching (pyrimidine) |

| 1580 - 1450 | Strong | C=C stretching (pyrimidine) |

| 1250 - 1000 | Strong | C-O stretching (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 140 | Medium | [M - CH₃]⁺ |

| 125 | Medium | [M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺ |

| 112 | Low | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a synthesized chemical compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which is crucial for its unambiguous identification and characterization. The detailed experimental protocols offer a standardized approach for obtaining high-quality NMR, IR, and MS spectra. It is anticipated that this document will be a valuable asset for researchers in the pharmaceutical and chemical industries, facilitating their work with this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to contribute experimentally verified data to the scientific community to further enhance our collective understanding of this compound.

An In-depth Technical Guide to the Solubility and Stability of 5,6-Dimethoxypyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5,6-Dimethoxypyrimidin-4-amine. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, adaptable experimental protocols based on industry standards and data from structurally related compounds.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core component of many biologically active molecules, including pharmaceuticals and agrochemicals. Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for its potential development and application in various scientific fields, particularly in drug discovery and materials science.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | PubChem |

| Molecular Weight | 155.15 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5018-45-1 | PubChem |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative information for structurally related compounds and general solubility principles for aminopyrimidines can provide valuable insights. For instance, sulfadoxine, which contains the this compound moiety, is reported to be soluble in dilute acid or lye, slightly soluble in acetone and ethanol, and almost insoluble in water. This suggests that the solubility of this compound is likely pH-dependent.

For a structurally similar isomer, 4-Amino-2,6-dimethoxypyrimidine, a solubility of 25 mg/mL in methanol has been reported. This information can be used as an initial estimate for solubility in polar organic solvents.

Table 2: Estimated and Qualitative Solubility of this compound and Related Compounds

| Solvent | Estimated/Qualitative Solubility | Compound |

| Water | Almost Insoluble (Qualitative) | Sulfadoxine |

| Dilute Acid/Alkali | Soluble (Qualitative) | Sulfadoxine |

| Acetone | Slightly Soluble (Qualitative) | Sulfadoxine |

| Ethanol | Slightly Soluble (Qualitative) | Sulfadoxine |

| Methanol | ~25 mg/mL (Quantitative Estimate) | 4-Amino-2,6-dimethoxypyrimidine |

Stability Profile

The stability of this compound under various environmental conditions has not been specifically documented. To assess its stability, forced degradation studies are recommended. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.

While specific data for this compound is unavailable, stability-indicating methods have been developed for related compounds like sulfadoxine, which can serve as a template for methodology development.

Experimental Protocols

The following are detailed, adaptable protocols for determining the solubility and stability of this compound.

Thermodynamic Solubility Assay Protocol

This protocol is designed to determine the equilibrium solubility of a compound in various aqueous and organic solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaking incubator is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Forced Degradation and Stability-Indicating Method Development Protocol

This protocol outlines the steps for conducting forced degradation studies and developing a stability-indicating HPLC method.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration.

-

Analyze the stressed samples by HPLC.

-

-

HPLC Method Development:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

The method should be optimized to achieve good resolution between the parent compound and all major degradation products.

-

-

Validation of the Stability-Indicating Method:

-

Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can accurately quantify the parent drug in the presence of its degradation products.

-

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not well-defined in the literature, the broader class of 4-aminopyrimidine derivatives has been shown to exhibit various biological activities. These include acting as inhibitors of enzymes like Beta-secretase 1 (BACE1) and Bromodomain-containing protein 4 (BRD4), or as blockers of ion channels such as potassium channels.

The following diagrams illustrate a potential logical workflow for screening the compound and a representative signaling pathway that could be modulated by a 4-aminopyrimidine derivative.

Caption: A logical workflow for the initial screening of this compound.

Caption: A representative signaling pathway illustrating the potential mechanism of action of a BACE1 inhibitor.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides robust, adaptable experimental protocols for its thorough characterization. While specific quantitative data remains limited, the provided methodologies, based on industry standards and data from analogous compounds, offer a solid framework for researchers and drug development professionals to assess the physicochemical properties of this compound. Further experimental investigation is necessary to fully elucidate its solubility and stability profiles, which are critical for its future applications.

The Biological Significance of 5,6-Dimethoxypyrimidin-4-amine: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypyrimidin-4-amine is a substituted pyrimidine that serves as a crucial chemical intermediate in the synthesis of pharmacologically active compounds. While direct studies on the intrinsic biological activity of this compound are not extensively documented in publicly available research, its significance lies in its role as a key precursor to the antimalarial drug Sulfadoxine. This technical guide provides a comprehensive overview of the known biological context of this compound, focusing on its synthetic utility and the biological activity of its prominent derivative, Sulfadoxine. This document summarizes quantitative data, details relevant experimental protocols, and presents key signaling pathways to provide a thorough resource for researchers in drug discovery and development.

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents. This compound, a member of this class, is primarily recognized as a vital building block in the production of sulfonamide drugs. Its chemical structure, featuring methoxy and amine functional groups on the pyrimidine ring, makes it a versatile synthon for creating more complex molecules with therapeutic potential.

The most notable application of this compound is in the synthesis of Sulfadoxine, an ultra-long-acting sulfonamide. Sulfadoxine, often used in combination with pyrimethamine, is a key therapeutic agent for the treatment and prevention of malaria. Understanding the synthesis and mechanism of action of Sulfadoxine provides valuable insight into the chemical and biological relevance of its precursor, this compound.

Synthetic Pathway from this compound to Sulfadoxine

The synthesis of Sulfadoxine from this compound is a well-established chemical process. The following diagram illustrates the general synthetic workflow.

Experimental Protocol: Synthesis of Sulfadoxine

The following is a generalized experimental protocol for the synthesis of Sulfadoxine from this compound. Specific reaction conditions may vary based on the scale and specific reagents used.

-

Dissolution: Dissolve this compound in a suitable solvent, such as pyridine, under controlled temperature conditions (e.g., 0°C).

-

Condensation: Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while maintaining the temperature. The mixture is typically stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then subjected to a work-up procedure, which may involve vacuum evaporation of the solvent, addition of water and acetic acid, and heating to induce crystallization of the intermediate product, N-(4-acetylaminophenyl)sulfonyl-5,6-dimethoxypyrimidin-4-amine.

-

Hydrolysis: The acetyl-protected intermediate is then hydrolyzed to remove the acetyl group. This is typically achieved by heating in the presence of an acid or base.

-

Purification: The final product, Sulfadoxine, is purified through recrystallization to obtain a high-purity compound.

Biological Activity of Sulfadoxine

As the primary derivative of this compound with well-documented biological activity, the mechanism of action of Sulfadoxine is of central importance. Sulfadoxine is an antimicrobial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in microorganisms.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. While mammals obtain folic acid from their diet, many microorganisms, including the malaria parasite Plasmodium falciparum, must synthesize it de novo. This metabolic pathway is therefore an attractive target for antimicrobial drugs.

Sulfadoxine mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA). By competitively binding to the active site of DHPS, Sulfadoxine blocks the conversion of PABA to dihydropteroic acid, a key intermediate in the folic acid synthesis pathway. This inhibition ultimately disrupts DNA and RNA synthesis, leading to the cessation of microbial growth and replication.

The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of Sulfadoxine.

Quantitative Data

The biological activity of Sulfadoxine against Plasmodium falciparum can be quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Target Organism | Assay | IC50 | Reference |

| Sulfadoxine | Plasmodium falciparum (non-resistant strains) | In vitro growth inhibition | ~4 ng/mL | [Folate synthesis inhibition assays] |

| Sulfadoxine | Plasmodium falciparum (resistant strains) | In vitro growth inhibition | >3,000 ng/mL | [Folate synthesis inhibition assays] |

Note: IC50 values can vary depending on the specific strain of the organism and the experimental conditions.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, not for its intrinsic biological activity, but for its critical role as a synthetic intermediate. Its application in the synthesis of the antimalarial drug Sulfadoxine highlights the importance of such building blocks in the development of effective therapeutics. The well-characterized mechanism of action of Sulfadoxine, involving the inhibition of the essential folic acid synthesis pathway in parasites, provides a clear example of how the structural features of this compound contribute to the biological function of the final drug product. For researchers in drug discovery, understanding the synthetic routes and the biological targets of compounds derived from this compound is crucial for the design and development of new and improved therapeutic agents. Further exploration of other derivatives of this versatile pyrimidine may lead to the discovery of novel compounds with a range of biological activities.

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine: From Chemical Intermediate to a Core Component of Sulfadoxine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the role and significance of 5,6-Dimethoxypyrimidin-4-amine. Extensive research indicates that this compound is not recognized for a direct mechanism of action as a standalone therapeutic agent. Instead, its primary importance in the pharmaceutical and medicinal chemistry landscape is as a key chemical intermediate in the synthesis of bioactive compounds, most notably the sulfonamide antibiotic, Sulfadoxine.

Therefore, this document will focus on the pivotal role of this compound as a precursor and detail the mechanism of action of its principal derivative, Sulfadoxine, a widely used antimalarial agent.

This compound: A Key Synthetic Building Block

This compound serves as a crucial starting material in the multi-step synthesis of Sulfadoxine. Its chemical structure provides the necessary pyrimidine scaffold which is later functionalized to yield the final drug product. The synthesis of Sulfadoxine from this intermediate is a well-established process in pharmaceutical manufacturing.

General Synthesis of Sulfadoxine

The synthesis of Sulfadoxine involves the reaction of this compound with a derivative of 4-aminobenzenesulfonyl chloride. A common method involves the reaction with 4-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl group to yield the final Sulfadoxine product.

Below is a generalized workflow for the synthesis of Sulfadoxine from this compound.

Caption: Generalized workflow for the synthesis of Sulfadoxine.

Mechanism of Action of Sulfadoxine

Sulfadoxine is a sulfonamide antibiotic that is particularly effective against the malaria parasite, Plasmodium falciparum. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in the parasite.[1][2][3]

The Folate Biosynthesis Pathway and DHPS Inhibition

Folic acid is a vital nutrient for the synthesis of DNA, RNA, and certain amino acids. While humans obtain folic acid from their diet, many microorganisms, including the malaria parasite, must synthesize it de novo.[1] This metabolic difference provides a therapeutic window for selective toxicity.

The folate synthesis pathway in Plasmodium involves the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by DHPS.[4][5] Sulfadoxine, due to its structural similarity to PABA, acts as a competitive inhibitor of DHPS.[6] By binding to the active site of the enzyme, it prevents the incorporation of PABA, thereby halting the production of dihydropteroate and, consequently, folic acid.[6][7] The depletion of folic acid precursors inhibits the parasite's ability to replicate its DNA and proliferate, leading to a bacteriostatic effect.[2][3]

Caption: Mechanism of action of Sulfadoxine via inhibition of DHPS.

Quantitative Data on Sulfadoxine Activity

The inhibitory activity of Sulfadoxine against dihydropteroate synthase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

| Drug | Enzyme Target | Organism | Inhibition Constant (Ki) | Reference |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum | Varies significantly by strain (up to 811-fold difference) | [4] |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium vivax | Higher Ki values with increased mutations | [8] |

Note: The emergence of drug-resistant strains of malaria with mutations in the DHPS gene can significantly alter the Ki of Sulfadoxine, leading to reduced efficacy.[4][5]

Experimental Protocols

One-Pot Synthesis of Sulfadoxine

A representative one-pot synthesis method for Sulfadoxine is described in patent literature, which involves monitoring the reaction progress through High-Performance Liquid Chromatography (HPLC).[9][10]

Materials:

-

Sulfanilamide

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide

-

Benzene

-

4,6-dichloro-5-methoxypyrimidine

Procedure:

-

Preparation of Sodium Salt: Sulfanilamide is dissolved in DMSO, and sodium hydroxide is added. The mixture is heated, followed by the addition of benzene for azeotropic dehydration.[9]

-

Condensation Reaction: 4,6-dichloro-5-methoxypyrimidine is added to the reaction mixture and heated. The reaction progress is monitored by HPLC to determine the consumption of the dichloropyrimidine starting material.[9][10]

-

Etherification Reaction: After the condensation is complete, the reaction mixture is further processed to yield Sulfadoxine.

This is a generalized protocol based on patent literature and should be adapted and optimized for specific laboratory conditions.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of Sulfadoxine on DHPS can be determined by measuring the incorporation of radiolabeled p-aminobenzoic acid ([¹⁴C]PABA) into dihydropteroate.[11]

Materials:

-

Partially purified DHPS enzyme from P. falciparum

-

[¹⁴C]p-aminobenzoic acid

-

6-hydroxymethyldihydropterin pyrophosphate

-

Sulfadoxine (or other sulfa drugs)

-

Potassium phosphate buffer (pH 7.0)

-

Descending paper chromatography supplies

-

Liquid scintillation counter

Procedure:

-

The DHPS enzyme is incubated with varying concentrations of Sulfadoxine.

-

The enzymatic reaction is initiated by the addition of [¹⁴C]PABA and 6-hydroxymethyldihydropterin pyrophosphate.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The product, [¹⁴C]dihydropteroate, is separated from the unreacted [¹⁴C]PABA using descending paper chromatography.[11]

-

The amount of incorporated radioactivity is quantified using a liquid scintillation counter.

-

The inhibition constants (Ki) are calculated from the reaction rates at different inhibitor concentrations.

Conclusion

While this compound does not have a direct therapeutic mechanism of action, it is an indispensable precursor in the synthesis of the antimalarial drug Sulfadoxine. The pyrimidine scaffold it provides is a common feature in many bioactive molecules. The therapeutic effect of Sulfadoxine is achieved through the competitive inhibition of dihydropteroate synthase in the folate biosynthesis pathway of the malaria parasite. Understanding the synthesis and the mechanism of action of the final bioactive compound is crucial for the development of new and more effective antimalarial agents, especially in the face of growing drug resistance.

References

- 1. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfadoxine Resistance in Plasmodium vivax Is Associated with a Specific Amino Acid in Dihydropteroate Synthase at the Putative Sulfadoxine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Sulfadoxine? [synapse.patsnap.com]

- 7. What is Sulfadoxine used for? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Method for one-pot synthesis of sulfadoxine by monitoring reaction progress through HPLC - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105153044A - Method for one-pot synthesis of sulfadoxine by monitoring reaction progress through HPLC - Google Patents [patents.google.com]

- 11. journals.asm.org [journals.asm.org]

Potential Therapeutic Targets of 5,6-Dimethoxypyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxypyrimidin-4-amine is a key heterocyclic amine intermediate, primarily recognized for its integral role in the synthesis of the sulfonamide antibiotic, sulfadoxine. While direct therapeutic activity of this compound has not been extensively documented, its structural contribution to sulfadoxine provides a strong basis for inferring its potential therapeutic relevance, particularly in the context of antifolate activity. This technical guide elucidates the potential therapeutic targets of this compound, focusing on its role as a precursor and the broader therapeutic landscape of aminopyrimidine derivatives.

Introduction

This compound, a substituted pyrimidine, serves as a crucial building block in medicinal chemistry.[1] Its chemical structure is foundational to the synthesis of more complex bioactive molecules. The primary therapeutic indication derived from this molecule is in the field of infectious diseases, specifically malaria, through its incorporation into the drug sulfadoxine.[2][3] This guide will explore the inferred therapeutic targets based on this well-established connection and delve into the broader potential of the aminopyrimidine scaffold in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 5018-45-1 | [4] |

| SMILES | COC1=C(N=CN=C1OC)N | [4] |

| InChIKey | OBYHDGNNFIOYSU-UHFFFAOYSA-N | [4] |

Primary Inferred Therapeutic Target: Dihydropteroate Synthase (DHPS)

The most significant therapeutic target associated with this compound is dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of various pathogens, including the malaria parasite Plasmodium falciparum.[3][5] This association is indirect and stems from the role of this compound as a precursor to sulfadoxine.

Mechanism of Action of Sulfadoxine

Sulfadoxine is a competitive inhibitor of DHPS.[5] The enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a key intermediate in the synthesis of folic acid.[6] By mimicking PABA, sulfonamides like sulfadoxine bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolate and, consequently, tetrahydrofolate. Tetrahydrofolate is a crucial cofactor for the synthesis of nucleotides and certain amino acids, which are essential for DNA synthesis and cell replication.[1][7]

Role of this compound in Sulfadoxine Synthesis

This compound provides the pyrimidine core of sulfadoxine. The synthesis typically involves the reaction of this compound with a derivative of sulfanilic acid, such as 4-acetylaminobenzenesulfonyl chloride, followed by deacetylation.[8]

References

- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 2. rsc.org [rsc.org]

- 3. Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H9N3O2 | CID 78722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folate - Wikipedia [en.wikipedia.org]

- 8. Sulfadoxine | 2447-57-6 [chemicalbook.com]

The Emergence of a Key Building Block: A Technical Guide to 5,6-Dimethoxypyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxypyrimidin-4-amine, a critical intermediate in the synthesis of pharmaceuticals, most notably the antimalarial drug sulfadoxine. We delve into the historical context of its discovery, detail its synthesis, and explore its pivotal role in the development of antifolate therapies. This document outlines the mechanistic action of sulfadoxine, a key downstream product, and provides detailed experimental protocols for the synthesis of related compounds, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction

This compound, with the CAS number 5018-45-1, is a substituted pyrimidine that has garnered significant attention in the field of medicinal chemistry. While not a therapeutic agent itself, its unique chemical structure makes it an invaluable precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary claim to fame lies in its role as a key building block in the production of sulfadoxine, an ultra-long-lasting sulfonamide used in the treatment and prevention of malaria.[2] This guide will illuminate the discovery, synthesis, and biological significance of this important chemical entity.

Discovery and History

The history of this compound is intrinsically linked to the development of antifolate antimalarial drugs. The mid-20th century saw a surge in research to combat malaria, with a focus on interfering with the parasite's metabolic pathways. The combination of a sulfonamide with a diaminopyrimidine, like pyrimethamine, was found to be a highly effective strategy, leading to the development of the drug combination sulfadoxine/pyrimethamine (marketed as Fansidar).[3]

Synthetic Methodologies

The synthesis of this compound is a multi-step process that has been refined over the years to improve yield and purity. Below are detailed experimental protocols for key steps in a common synthetic route.

General Synthesis of Sulfadoxine via 4-Amino-5,6-dimethoxypyrimidine

A common industrial preparation of sulfadoxine involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-amino-5,6-dimethoxypyrimidine, followed by hydrolysis. The synthesis of the crucial intermediate, 4-amino-5,6-dimethoxypyrimidine, can be achieved through various pathways. One notable method starts from the methyl ester of methoxyacetic acid.[4]

Experimental Protocol: Synthesis of 4-Amino-5,6-dimethoxypyrimidine (Illustrative)

This protocol is a composite representation based on established pyrimidine synthesis principles.

-

Step 1: Synthesis of Dimethyl Methoxymalonate. The methyl ester of methoxyacetic acid is reacted with dimethyloxalate in the presence of a base like sodium methoxide. The resulting intermediate undergoes pyrolysis to yield dimethyl methoxymalonate.[4]

-

Step 2: Formation of Methoxymalonic Acid Diamide. The dimethyl methoxymalonate is then treated with ammonia to form the diamide of methoxymalonic acid.[4]

-

Step 3: Cyclization to 4,6-Dioxy-5-methoxypyrimidine. The diamide is cyclized using formamide in the presence of a base such as sodium ethoxide to yield 4,6-dioxy-5-methoxypyrimidine.[4]

-

Step 4: Chlorination to 4,6-Dichloro-5-methoxypyrimidine. The dihydroxy pyrimidine is then chlorinated, for example using phosphorus oxychloride, to produce 4,6-dichloro-5-methoxypyrimidine.[4]

-

Step 5: Amination to 4-Amino-6-chloro-5-methoxypyrimidine. The dichloro derivative is selectively aminated by reaction with ammonia to give 4-amino-6-chloro-5-methoxypyrimidine.[4]

-

Step 6: Methoxylation to 4-Amino-5,6-dimethoxypyrimidine. Finally, the chloro group is replaced by a methoxy group by reacting the compound with sodium methoxide, yielding the target intermediate, this compound.[4]

A patented method for producing high-purity crystalline 4-amino-5,6-dimethoxypyrimidine involves the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol and a base, followed by a specific extraction and crystallization process using t-butyl methyl ether.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Biological Significance and Mechanism of Action

The primary biological relevance of this compound is as a precursor to sulfadoxine. Sulfadoxine, in combination with pyrimethamine, is a potent antimalarial agent that targets the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum.[2][3] This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite.[1][5]

Sulfadoxine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[2] Pyrimethamine, a diaminopyrimidine, inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[3] The synergistic action of these two drugs provides a powerful blockade of folate synthesis.[3]

Signaling Pathway: Inhibition of Folate Synthesis in P. falciparum

Caption: Mechanism of action of sulfadoxine and pyrimethamine.

Quantitative Data

As this compound is an intermediate, quantitative data regarding its biological activity is not its primary characteristic. However, the efficacy of its downstream product, sulfadoxine, and other related diaminopyrimidines has been extensively studied. The following table summarizes key quantitative data for relevant compounds.

| Compound/Combination | Target | Organism/Cell Line | Activity (IC₅₀/Kᵢ) | Reference |

| Sulfadoxine | Dihydropteroate Synthase (DHPS) | Plasmodium falciparum | Varies with mutations | [6] |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Plasmodium falciparum | ~0.5 nM (sensitive strains) | [7] |

| Sulfadoxine/Pyrimethamine | Folate Biosynthesis | Plasmodium falciparum | Synergistic Inhibition | [3] |

| WR99210 (DHFR inhibitor) | Dihydrofolate Reductase (DHFR) | P. falciparum | 0.1 nM | [7] |

| WR99210 (DHFR inhibitor) | Dihydrofolate Reductase (DHFR) | Human Fibroblast HT1080 | 6300 nM | [7] |

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the development of life-saving medicines. Its synthesis was a critical step in the creation of sulfadoxine, a drug that has played a significant role in the global fight against malaria. Understanding the history, synthesis, and biological context of this molecule provides valuable insights for medicinal chemists and drug development professionals. The continued study of pyrimidine derivatives holds promise for the discovery of new therapeutic agents targeting a range of diseases. This guide serves as a foundational resource for researchers working in this vital area of pharmaceutical science.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sulfadoxine - Wikipedia [en.wikipedia.org]

- 3. Sulfadoxine/pyrimethamine - Wikipedia [en.wikipedia.org]

- 4. Sulfadoxine synthesis - chemicalbook [chemicalbook.com]

- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dimethoxypyrimidin-4-amine and its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-dimethoxypyrimidin-4-amine, a key heterocyclic scaffold in medicinal chemistry. The document details its synthesis, chemical properties, and established roles in drug discovery, with a particular focus on its application in the development of antimalarial agents and its potential as a core structure for kinase inhibitors. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a privileged structure in medicinal chemistry.[2] Substituted pyrimidines exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the myriad of pyrimidine derivatives, this compound stands out as a crucial building block for certain therapeutic agents. Its most notable application is as a key component of the antimalarial drug Sulfadoxine.[3] This guide will delve into the synthesis, established medicinal applications, and the broader potential of the this compound core in drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.[4]

| Property | Value |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 5018-45-1 |

| IUPAC Name | This compound |

| SMILES | COC1=C(N)N=CN=C1OC |

| Solubility | Soluble in polar solvents like water and alcohols.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available pyrimidine precursor. A plausible synthetic route involves the initial synthesis of a dichloropyrimidine derivative, followed by sequential nucleophilic substitution reactions to introduce the methoxy and amino groups.

Proposed Synthetic Pathway

A logical synthetic approach would commence with the chlorination of 4,6-dihydroxypyrimidine, followed by selective methoxylation and subsequent amination.

References

- 1. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

- 2. SULFADOXINE/PYRIMETHAMINE = SP oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,6-Dimethoxypyrimidin-4-amine from Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-Dimethoxypyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The primary synthetic route detailed herein involves the nucleophilic substitution of a chlorine atom on a pyrimidine precursor with a methoxy group. This method is efficient and adaptable for laboratory-scale synthesis. The protocols provided are based on established chemical principles and patent literature, offering a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutic agents. The synthesis of this compound from readily available pyrimidine derivatives is a critical process for ensuring a consistent supply for research and manufacturing purposes.

The most direct and commonly employed strategy for the synthesis of this compound is the methoxylation of a corresponding chloropyrimidine derivative. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where a methoxide source, such as sodium methoxide, displaces a chlorine atom on the pyrimidine ring. The reaction is generally carried out in an alcohol solvent, which can also serve as the source of the methoxide in the presence of a suitable base.

This application note provides a detailed protocol for the synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine.

Synthesis Pathway

The synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine is a single-step process involving a nucleophilic aromatic substitution reaction.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-amino-6-chloro-5-methoxypyrimidine | [1] |

| Reagent | Sodium methoxide in methanol | General knowledge |

| Reaction Temperature | 20-100 °C | [1] |

| Typical Yield | > 90% | Estimated |

| Purity (after workup) | > 95% | Estimated |

| Molecular Weight | 155.15 g/mol | [2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [2][3] |

Experimental Protocol

This protocol details the synthesis of this compound from 4-amino-6-chloro-5-methoxypyrimidine.

Materials and Reagents

-

4-amino-6-chloro-5-methoxypyrimidine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol

-

tert-Butyl methyl ether (MTBE)

-

Water (deionized)

-

Sodium chloride (for brine)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-6-chloro-5-methoxypyrimidine (1.0 eq).

-

Add anhydrous methanol to the flask to dissolve the starting material. A typical concentration would be around 0.1-0.5 M.

-

-

Addition of Reagents:

-

Slowly add a solution of sodium methoxide in methanol (1.1-1.5 eq) to the stirred solution of the starting material at room temperature. Alternatively, solid sodium methoxide can be added portion-wise. An exothermic reaction may be observed.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 2-6 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

-

Solvent Exchange:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture.

-

Remove the methanol under reduced pressure using a rotary evaporator. This step is crucial for the subsequent extraction[1].

-

-

Extraction:

-

Transfer the resulting aqueous solution to a separatory funnel.

-

Extract the aqueous layer with tert-butyl methyl ether (MTBE) (3 x volume of the aqueous layer)[1].

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Crystallization:

-

Dissolve the crude product in a minimal amount of hot MTBE.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Crystals of this compound should form.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold MTBE.

-

Dry the crystals under vacuum to a constant weight to afford pure this compound.

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium methoxide is corrosive and reacts violently with water. Handle with care.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

tert-Butyl methyl ether is flammable.

Characterization

The final product can be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess the purity of the crystalline product.

-

HPLC: To determine the purity of the final compound.

This detailed protocol provides a robust method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. By following these guidelines, researchers can reliably produce this valuable compound in a laboratory setting.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Amino-5,6-dimethoxypyrimidine

Introduction

4-Amino-5,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features make it a valuable building block for the development of novel compounds. This document provides a detailed protocol for the laboratory-scale synthesis of high-purity, crystalline 4-Amino-5,6-dimethoxypyrimidine. The described method is based on the reaction of 4-amino-6-chloro-5-methoxypyrimidine with methanol in the presence of a base, followed by a specific extraction and crystallization procedure to ensure high purity of the final product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-amino-6-chloro-5-methoxypyrimidine | [1] |

| Product | 4-Amino-5,6-dimethoxypyrimidine | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Reaction Temperature | 20 to 100 °C | [1] |

| Solvent | Methanol, Water | [1] |

| Extraction Solvent | tert-Butyl methyl ether | [1] |

| Crystallization Solvent | tert-Butyl methyl ether | [1] |

Experimental Protocol

This protocol details the synthesis of 4-Amino-5,6-dimethoxypyrimidine from 4-amino-6-chloro-5-methoxypyrimidine.

Materials and Reagents:

-

4-amino-6-chloro-5-methoxypyrimidine

-

Methanol (anhydrous)

-

A suitable base (e.g., Sodium methoxide, Potassium carbonate)

-

tert-Butyl methyl ether (MTBE)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Analytical equipment for product characterization (e.g., NMR, melting point apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-chloro-5-methoxypyrimidine in anhydrous methanol.

-

Addition of Base: To the stirred solution, add a suitable base. The reaction is then heated to a temperature in the range of 20 to 100 °C.[1] The progress of the reaction should be monitored by a suitable technique (e.g., TLC).

-

Solvent Exchange: Upon completion of the reaction, the methanolic solvent is either completely or partially replaced with water.[1] This can be achieved by distillation of methanol, followed by the addition of water.

-

Extraction: The resulting aqueous or aqueous-methanolic solution is then extracted with tert-butyl methyl ether (MTBE) to isolate the product.[1] The extraction should be performed multiple times to ensure complete recovery of the product.

-

Drying and Concentration: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product is then crystallized from tert-butyl methyl ether to yield high-purity, crystalline 4-Amino-5,6-dimethoxypyrimidine.[1]

-

Isolation and Drying: The crystalline product is isolated by filtration, washed with a small amount of cold MTBE, and dried under vacuum.

-

Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the synthesis of 4-Amino-5,6-dimethoxypyrimidine.

References

Application Notes and Protocols for the Synthesis of Sulfadoxine Using 5,6-Dimethoxypyrimidin-4-amine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine is a long-acting sulfonamide drug primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1] It functions by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of the malaria parasite.[1][2] This inhibition halts DNA synthesis and replication, leading to the parasite's death.[2] The synthesis of Sulfadoxine can be achieved through various routes, with a key method involving the condensation of a sulfanilamide derivative with a substituted pyrimidine. This document provides detailed application notes and a representative protocol for the synthesis of Sulfadoxine using 5,6-Dimethoxypyrimidin-4-amine as a key precursor.

Synthesis Overview

The synthesis of Sulfadoxine from this compound is typically a two-step process:

-

Condensation: Reaction of this compound with p-acetylaminobenzenesulfonyl chloride to form N-acetylsulfadoxine. The acetyl group serves as a protecting group for the amino functionality on the benzene ring.

-

Hydrolysis (Deacetylation): Removal of the acetyl protecting group from N-acetylsulfadoxine to yield the final product, Sulfadoxine.

A "one-pot" synthesis approach has also been described in patent literature, where sulfanilamide is reacted with a di-substituted pyrimidine, such as 4,6-dichloro-5-methoxypyrimidine, to produce an intermediate that is subsequently converted to Sulfadoxine.[1][3]

Quantitative Data Summary

The following table summarizes representative yields for different stages and routes of Sulfadoxine synthesis as described in the literature. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

| Step/Route | Starting Materials | Product | Reported Yield (%) | Reference |

| Condensation | Sulfanilamide sodium, 4,6-dichloro-5-methoxypyrimidine | Sulfadoxine intermediate condensate | 85.3 | CN104557735A[4] |

| Cyclization | Solid sodium methylate, formamide, methyl ethyl methoxymalonate | 5-methoxy-4,6-dihydroxypyrimidine disodium | 84.85 | CN102617488A[5] |

| Overall Yield | Methoxyacetic acid methyl ester, diethyl oxalate, etc. | Sulfadoxine | 42.58 | CN105153044A[1] |

| Overall Yield | 4,6-dichloro-5-methoxypyrimidine, sulfanilamide sodium | Sulfadoxine | 68.05 | CN105153044A[1] |

Experimental Protocols

The following are representative experimental protocols derived from the available literature. These should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Two-Step Synthesis of Sulfadoxine

Step 1: Synthesis of N-acetylsulfadoxine (Condensation)

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable dry solvent such as pyridine or a mixture of dimethylformamide (DMF) and a non-polar solvent.

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add an equimolar amount of p-acetylaminobenzenesulfonyl chloride to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 80-90°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture and pour it into cold water. The N-acetylsulfadoxine product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of Sulfadoxine (Hydrolysis)

-

Reaction Setup: Suspend the crude N-acetylsulfadoxine in an aqueous solution of a base, such as sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux for a period sufficient to remove the acetyl group. Monitor the reaction by TLC.

-